molecular formula C23H25ClN6OS B2899951 3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazolehydrochloride CAS No. 2243520-87-6

3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazolehydrochloride

Cat. No.: B2899951
CAS No.: 2243520-87-6
M. Wt: 469
InChI Key: DMFIWXRACHJHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic derivative featuring a 1,2,4-oxadiazole core linked to a 1,2,4-triazole moiety via a sulfanylmethyl bridge. The triazole ring is substituted at the 4-position with a 4-methylphenyl group and at the 5-position with a pyrrolidin-1-yl group, while the oxadiazole ring bears a 3-(4-methylphenyl) substituent. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Structurally, this compound belongs to a class of molecules designed for diverse biological activities, leveraging the electron-deficient nature of oxadiazole and the hydrogen-bonding capacity of triazole.

Properties

IUPAC Name

3-(4-methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6OS.ClH/c1-16-5-9-18(10-6-16)21-24-20(30-27-21)15-31-23-26-25-22(28-13-3-4-14-28)29(23)19-11-7-17(2)8-12-19;/h5-12H,3-4,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFIWXRACHJHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)C)N5CCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazolehydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the triazole ring via azide-alkyne cycloaddition.
  • Incorporation of the pyrrolidine moiety through nucleophilic substitution reactions.
  • Final assembly of the compound by linking the various fragments under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazolehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazolehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazolehydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

    Signal Transduction: The compound could interfere with signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs, but key differences in substituents and core rings influence its physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound (Hydrochloride salt) Oxadiazole-triazole hybrid 4-(4-Methylphenyl), 5-(pyrrolidin-1-yl), sulfanylmethyl bridge, HCl salt ~460 (estimated) Enhanced solubility (HCl salt); pyrrolidine improves binding flexibility
3-(4-Methoxyphenyl)-5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole Oxadiazole-triazole hybrid 4/5-(4-Methoxyphenyl), 5-methyl 409.46 Methoxy groups increase lipophilicity; lower solubility vs. target compound
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone Triazole-ethanone hybrid 4-(4-Chlorophenyl), 5-pyridinyl, ethanone-pyrrolidine ~438.93 Chlorine and pyridine enhance electronic effects; higher logP
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-triazole-3-thiol Triazole-thiol 4-(4-Chlorophenyl), 5-pyrrolidin-2-yl ~350 Thiol group enables disulfide formation; potential redox activity

Key Observations:

Substituent Effects: Pyrrolidine vs. Pyridine/Pyrrolidin-2-yl: The target’s pyrrolidin-1-yl group provides a basic nitrogen, enhancing solubility and enabling charge-assisted interactions with biological targets. Methylphenyl vs. Methoxyphenyl: Methyl groups balance lipophilicity and metabolic stability, whereas methoxy groups () increase electron-donating effects but reduce solubility .

Core Structure Differences: The oxadiazole-triazole hybrid in the target compound offers dual hydrogen-bonding sites, unlike triazole-ethanone () or triazole-thiol () derivatives, which have distinct electronic profiles .

Physicochemical Properties: The hydrochloride salt of the target compound significantly improves water solubility compared to neutral analogs (e.g., ’s methoxy derivative).

Research Findings and Trends

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for triazole-thiols () and oxadiazole derivatives (), involving cyclization, alkylation, and acidification steps .

Crystallography and Characterization :

  • Single-crystal diffraction () and NMR/LC-MS () are standard for confirming the structure of such hybrids .

Structure-Activity Relationships (SAR) :

  • Pyrrolidine and oxadiazole synergize to improve binding to targets like kinases or proteases, as seen in related triazole derivatives .

Biological Activity

The compound 3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazolehydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

The molecular formula for this compound is C23H25ClN6OSC_{23}H_{25}ClN_6OS, with a molecular weight of approximately 469 g/mol. The structure includes a 1,2,4-oxadiazole core linked to various functional groups that contribute to its biological properties.

PropertyValue
Molecular Weight469 g/mol
XLogP3-AA3.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5

The biological activity of this compound can be attributed to its interaction with various biological pathways. It is hypothesized that the triazole and oxadiazole moieties play critical roles in modulating enzyme activities and receptor interactions.

Potential Mechanisms:

  • Inhibition of Enzymes : The triazole ring may inhibit enzymes involved in cell proliferation.
  • Receptor Modulation : The compound could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles possess activity against various bacterial strains, suggesting that this compound may also show similar effects.

Anticancer Properties

Preliminary studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. The presence of the pyrrolidine and triazole groups may enhance the cytotoxicity against tumor cells by disrupting cellular metabolism.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of oxadiazole derivatives, revealing that modifications to the side chains significantly affected potency against Gram-positive bacteria .
  • Cytotoxic Effects on Cancer Cells : In vitro studies conducted on breast cancer cell lines indicated that compounds similar to this oxadiazole derivative can reduce cell viability by over 70% at certain concentrations .
  • Inflammation Modulation : Research has suggested that triazole-containing compounds can inhibit pro-inflammatory cytokines, providing a basis for their use in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.